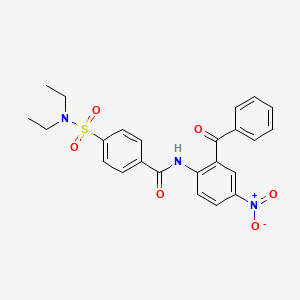

![molecular formula C21H25ClN4O B6580089 1-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one hydrochloride CAS No. 1185030-10-7](/img/structure/B6580089.png)

1-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various kinds of synthetic routes for imidazole and their derived products .Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is highly soluble in water and other polar solvents . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .科学研究应用

Antibacterial Activity

Imidazole derivatives exhibit significant antibacterial properties. Researchers have explored F5095-0252 for its potential as an antimicrobial agent against various bacterial strains. In vitro studies have demonstrated its efficacy against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

Antitumor Effects

The imidazole scaffold has attracted attention in cancer research. F5095-0252 may play a role in inhibiting tumor growth or metastasis. Investigating its impact on specific cancer cell lines and relevant pathways could provide valuable insights .

Anti-Inflammatory Properties

Imidazole-containing compounds often exhibit anti-inflammatory effects. Researchers have explored F5095-0252’s ability to modulate inflammatory responses, potentially making it a candidate for treating inflammatory disorders .

Antiviral Potential

Given the global health challenges posed by viral infections, compounds like F5095-0252 are of interest. Investigating its antiviral activity against specific viruses (e.g., influenza, herpes simplex) could reveal novel therapeutic avenues .

Antidiabetic Applications

Imidazole derivatives have been studied for their impact on glucose metabolism and insulin sensitivity. F5095-0252 might contribute to managing diabetes or related metabolic disorders .

Neuroprotective Effects

Imidazole-based molecules often interact with neural receptors and pathways. Exploring F5095-0252’s neuroprotective potential could lead to novel strategies for treating neurodegenerative diseases .

Ulcerogenic Activity

Although not desirable for therapeutic use, understanding F5095-0252’s ulcerogenic effects is crucial. Researchers investigate its impact on gastric mucosa and related mechanisms .

Other Applications

Beyond the mentioned fields, F5095-0252’s properties warrant exploration in areas such as antipyretic activity, antioxidant effects, and potential use as a trypanocidal agent .

作用机制

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

未来方向

属性

IUPAC Name |

1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O.ClH/c1-2-23-11-10-22-21(23)25-14-12-24(13-15-25)20(26)16-18-8-5-7-17-6-3-4-9-19(17)18;/h3-11H,2,12-16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFMIXMCCJEQIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6580029.png)

![N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B6580036.png)

![2-[(2-methoxyphenoxy)methyl]-1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B6580045.png)

![(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580049.png)

![(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580061.png)

![4,6-dimethyl-2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6580067.png)

![1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B6580083.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B6580097.png)

![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)